Aluminum triphosphate dihydrate

Vue d'ensemble

Description

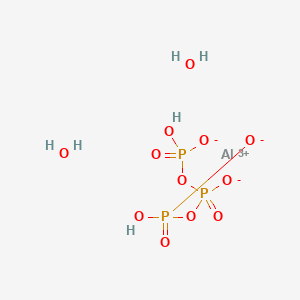

Aluminum triphosphate dihydrate is an inorganic compound with the chemical formula AlH2P3O10·2H2O. It is a white solid that is often used in various industrial and scientific applications due to its unique chemical properties. This compound is part of the broader family of aluminum phosphates, which are known for their stability and versatility in different chemical environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aluminum triphosphate dihydrate can be synthesized through a reaction between aluminum hydroxide (Al(OH)3) and phosphoric acid (H3PO4). The process involves controlling the molar ratio of phosphorus to aluminum within the range of 1.7 to 3.5:1. The reaction is typically carried out in an aqueous solution with a mass concentration of phosphoric acid below 85%. The mixture is stirred and maintained at a temperature of 75-100°C for 0.5-3 hours to form an intermediate compound, aluminum acid phosphate. This intermediate is then calcined at 250-350°C for 1-4 hours to obtain anhydrous aluminum dihydrogen tripolyphosphate .

Industrial Production Methods

The industrial production of this compound follows a similar process but is optimized for large-scale operations. The method is designed to be time and energy-efficient, reducing the discharge of acidic wastewater and improving the conversion rate. The final product is obtained through hydration, grinding, washing, filtering, drying, and pulverizing the anhydrous form .

Analyse Des Réactions Chimiques

Types of Reactions

Aluminum triphosphate dihydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although it is more stable in its oxidized form.

Substitution: The compound can undergo substitution reactions where phosphate groups are replaced by other anions or ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids like hydrochloric acid (HCl) and nitric acid (HNO3), as well as bases like sodium hydroxide (NaOH). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving this compound include various polyphosphate salts, such as aluminum hexametaphosphate (Al2P6O18) and aluminum tetrametaphosphate (Al4(P4O12)3). These products are often used in specialized applications like fireproofing and glass manufacturing .

Applications De Recherche Scientifique

Industrial Applications

1.1 White Pigment in Paints

Aluminum triphosphate dihydrate is utilized as a white pigment in paints and coatings. It serves as an effective substitute for titanium dioxide, offering similar opacity and brightness while contributing to anti-corrosive properties. The preparation involves reacting aluminum hydroxide with phosphoric acid at elevated temperatures (80-120 °C), resulting in crystalline dihydrate forms that can be ground to the desired particle size for application in both water-based and solvent-based paints .

Table 1: Properties of this compound as a Pigment

| Property | Value |

|---|---|

| Particle Size (D50) | 1 - 15 microns |

| Bulk Density | 500 - 900 g/L |

| Opacity | Comparable to Titanium Dioxide |

| Corrosion Resistance | Good |

1.2 Construction Materials

In the construction industry, this compound is incorporated into interior and exterior wall coatings. Its role as a water glass hardener enhances the durability of materials used in oil pipelines, bridges, and vehicles . The compound's ability to improve adhesion and resistance to environmental factors makes it a valuable additive.

Environmental Applications

2.1 Adsorption and Deodorization

this compound has been investigated for its adsorption properties, particularly in water treatment processes. Its structure allows for effective binding of pollutants, making it suitable for use in deodorizing applications where removal of volatile organic compounds is necessary .

Case Study: Water Treatment Efficacy

A study demonstrated that this compound could effectively reduce concentrations of heavy metals in wastewater by up to 90% when used as an adsorbent material. This highlights its potential role in sustainable environmental management practices.

Research Applications

3.1 Catalysis

In chemical research, this compound has been explored as a catalyst in various reactions due to its ability to stabilize reactive intermediates. Its use in synthesizing complex organic compounds showcases its versatility in laboratory settings .

3.2 Biocompatibility Studies

Research has also focused on the biocompatibility of this compound for potential biomedical applications. Preliminary studies indicate that it may be suitable for use in drug delivery systems due to its non-toxic nature and ability to form stable complexes with pharmaceutical compounds .

Mécanisme D'action

The mechanism of action of aluminum triphosphate dihydrate involves its interaction with molecular targets and pathways in various systems. In biological systems, it can act as an adjuvant by enhancing the immune response through the formation of a depot at the injection site, which slowly releases the antigen and stimulates the immune system . In chemical reactions, its role as a catalyst involves facilitating the reaction by providing an active surface for the reactants to interact .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aluminum phosphate (AlPO4): Similar in structure but differs in its applications and reactivity.

Aluminum dihydrogenphosphate (Al(H2PO4)3): Another related compound that is used in fireproofing and as an ingredient in specialized glasses.

Uniqueness

Aluminum triphosphate dihydrate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to form stable polyphosphate salts and its high thermal stability set it apart from other aluminum phosphates .

Activité Biologique

Aluminum triphosphate dihydrate (AlH₆O₁₂P₃) is a compound that has garnered attention in various fields, particularly due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its molecular formula AlH₆O₁₂P₃ and a molecular weight of approximately 270 g/mol. The compound exists as a dihydrate, meaning it incorporates water molecules into its structure, which can influence its solubility and reactivity in biological systems.

Biological Activity

1. Mechanisms of Action

Aluminum compounds, including this compound, are known to interact with biological systems in several ways:

- Inflammatory Response : Aluminum salts are recognized for their role as vaccine adjuvants. They enhance the immune response by inducing the NLRP3 inflammasome pathway, leading to the production of pro-inflammatory cytokines such as IL-1β and IL-18 . This mechanism is crucial for the effectiveness of certain vaccines.

- Toxicokinetics : The bioavailability of aluminum from various sources is relatively low, with oral absorption rates ranging from 0.1% to 0.3% . However, factors such as dietary components can significantly affect aluminum's bioavailability and subsequent toxicity.

- Neurotoxicity : Studies have suggested that aluminum exposure may be linked to neurodegenerative diseases such as Alzheimer's disease (AD). In vitro studies indicate that aluminum can promote the aggregation of β-amyloid peptides, potentially contributing to AD pathology .

2. Case Studies

Several studies have investigated the biological effects of aluminum compounds:

- Vaccine Adjuvant Studies : Research has shown that aluminum hydroxide, a related compound, effectively enhances antibody responses in vaccines. For instance, a study demonstrated that mice immunized with aluminum-adjuvanted vaccines exhibited significantly higher antibody titers compared to controls .

- Neurotoxicity Research : A study involving transgenic mice indicated that high dietary aluminum exposure resulted in increased levels of amyloid plaques, a hallmark of Alzheimer's disease . This suggests a potential link between aluminum exposure and neurodegenerative processes.

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Propriétés

IUPAC Name |

aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H5O10P3.2H2O/c;1-11(2,3)9-13(7,8)10-12(4,5)6;;/h;(H,7,8)(H2,1,2,3)(H2,4,5,6);2*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOWDYGXIQFFID-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17375-35-8 | |

| Record name | Aluminum triphosphate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALUMINUM TRIPHOSPHATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18N3450I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.